

The Significance of Hydroxyl Value in Suppocire CM: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the hydroxyl value as it pertains to Suppocire® CM, a widely utilized hard fat suppository base in the pharmaceutical industry. Understanding this key physicochemical parameter is crucial for the rational development of stable and effective rectal drug delivery systems. This document provides a comprehensive overview of the analytical determination of the hydroxyl value, its implications for formulation design, and a comparative analysis with other suppository bases.

Introduction to Suppocire CM and its Hydroxyl Value

Suppocire® CM is a semi-synthetic hard fat base, primarily composed of mono-, di-, and triglyceride esters of C10 to C18 fatty acids.[1] Its utility in suppository formulations is well-established, offering excellent physicochemical stability and compatibility with a range of active pharmaceutical ingredients (APIs).[2] A critical specification for Suppocire® CM is its hydroxyl value, which is officially documented as being less than 10 mg KOH/g.[1]

The hydroxyl value is a measure of the number of free hydroxyl groups present in a substance. In the context of hard fat bases, these hydroxyl groups are primarily associated with mono- and diglycerides. The triester (triglyceride) fraction, which is predominant in Suppocire® CM, lacks free hydroxyl groups.[1] Therefore, a low hydroxyl value, as seen in Suppocire® CM, signifies a low concentration of mono- and diglycerides and a high concentration of triglycerides. This



chemical composition directly influences the base's polarity and, consequently, its interaction with various APIs.

The Role of Hydroxyl Value in Formulation Development

The hydroxyl value of a suppository base is a key indicator of its hydrophilicity or lipophilicity. A lower hydroxyl value corresponds to a more lipophilic (hydrophobic) character, while a higher hydroxyl value indicates a more hydrophilic nature.[3][4] This property is paramount when formulating with different types of APIs to ensure optimal drug release and absorption.

Formulation of Lipophilic (Hydrophobic) APIs

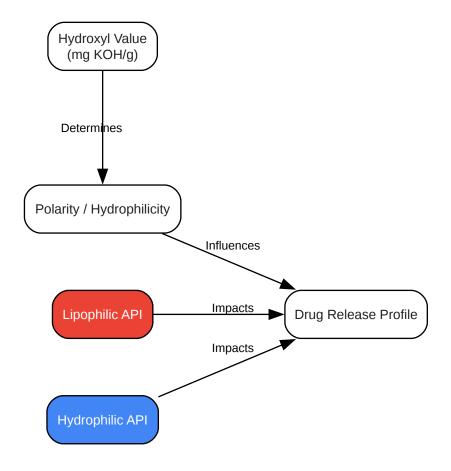
For lipophilic drugs, it is generally advantageous to use a suppository base with a contrasting polarity, i.e., a more hydrophilic base (higher hydroxyl value). However, if a lipophilic base is used, the drug may have a high affinity for the base, leading to poor partitioning into the rectal fluid and consequently, slow or incomplete drug release. Suppocire® CM, with its low hydroxyl value and pronounced lipophilic character, is particularly well-suited for the formulation of APIs that can decrease the melting point of the suppository mass, such as liquid lipophilic APIs.[1] The choice of a base with a specific hydroxyl value can significantly impact the absorption of lipophilic drugs.[5]

Formulation of Hydrophilic (Hydrophobic) APIs

Conversely, for hydrophilic (water-soluble) APIs, a lipophilic base like Suppocire® CM is often preferred. The low miscibility between the hydrophilic drug and the lipophilic base facilitates the partitioning of the drug out of the molten base and into the aqueous rectal fluids, promoting rapid dissolution and absorption. A higher hydroxyl value in the base can sometimes lead to faster release of hydrophilic drugs.[3][4]

The logical relationship between the hydroxyl value and its impact on formulation strategy is illustrated in the diagram below.





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Caption: Logical flow from hydroxyl value to drug release.

Quantitative Data: A Comparative Overview

To provide a broader context for the hydroxyl value of Suppocire® CM, the following table summarizes the specifications for various Suppocire® grades and other commercially available hard fat bases.



Suppository Base	Manufacturer	Hydroxyl Value (mg KOH/g)	Melting Range (°C)	Key Characteristic s
Suppocire® CM	Gattefossé	< 10	35.6 - 39.6	High melting point, for APIs that lower melting point.[1]
Suppocire® AM	Gattefossé	< 10	34 - 36	Excellent chemical stability with acidic APIs. [6]
Suppocire® AML	Gattefossé	< 10	34 - 38	Contains lecithin to aid dispersion of high drug loads.[7]
Suppocire® AS2	Gattefossé	15 - 25	34 - 38	Modified monoglyceride content for hydrophilic APIs.
Suppocire® NA 15	Gattefossé	5 - 15	33.5 – 35.5	High crystallization rate, produces harder suppositories.
Suppocire® NB	Gattefossé	20 - 30	35 - 39	Intermediate melting point, high mechanical resistance.[8]
Witepsol® H15	IOI Oleo GmbH	< 15	33.5 - 35.5	Low hydroxyl value.[9]
Witepsol® W35	IOI Oleo GmbH	40 - 50	33.5 - 35.5	Higher hydroxyl value.



Witepsol® S55 IOI Oleo GmbH 50 - 65 33.5 - 35.5 Contains an emulsifier.

Experimental Protocols for Hydroxyl Value Determination

The determination of the hydroxyl value is a standard analytical procedure in pharmacopeias. The most common method involves the acetylation of the free hydroxyl groups with a known excess of acetic anhydride in pyridine, followed by titration of the remaining unreacted acetic anhydride.[10]

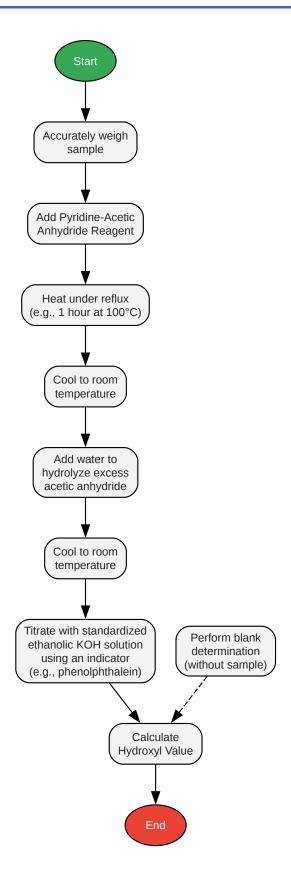
Principle of the Method

The hydroxyl groups in the sample react with acetic anhydride to form an ester and acetic acid. The excess acetic anhydride is then hydrolyzed with water to form acetic acid. The total amount of acetic acid is determined by titration with a standardized potassium hydroxide solution. A blank determination is performed concurrently without the sample. The difference in the titration volumes between the blank and the sample is proportional to the amount of hydroxyl groups in the sample.

Experimental Workflow

The general workflow for the determination of the hydroxyl value is depicted in the following diagram.





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Caption: Experimental workflow for hydroxyl value determination.



Detailed Method (Based on Pharmacopeial Methods)

Reagents:

- Pyridine-Acetic Anhydride Solution: Mix 3 volumes of acetic anhydride with 7 volumes of pyridine.
- 0.5 M Ethanolic Potassium Hydroxide: Standardized solution.
- Phenolphthalein Solution: As an indicator.
- Toluene
- Ethanol (95%)

Procedure:

- Accurately weigh a quantity of the substance (W) into a flask.
- Add a specified volume of the pyridine-acetic anhydride solution.
- Heat the flask on a water bath for 1 hour, ensuring the condenser is attached.
- Add water through the condenser and heat for another 10 minutes.
- Cool the flask to room temperature.
- Add a few drops of phenolphthalein solution.
- Titrate with 0.5 M ethanolic potassium hydroxide until a persistent pink color is observed.
 Record the volume (V_sample).
- Perform a blank titration under the same conditions but without the sample. Record the volume (V blank).

Calculation: The hydroxyl value (HV) is calculated using the following formula:

$$HV = [(V blank - V sample) * M * 56.1] / W$$



Where:

- V_blank = volume (mL) of KOH solution used for the blank
- V sample = volume (mL) of KOH solution used for the sample
- M = Molarity of the ethanolic KOH solution
- 56.1 = Molecular weight of KOH (g/mol)
- W = Weight of the sample (g)

It is important to also determine the acid value of the substance, as this may be needed as a correction factor in some pharmacopeial methods.[10]

Conclusion

The hydroxyl value of Suppocire® CM is a critical parameter that defines its lipophilic character and, consequently, its suitability for various API formulations. Its low hydroxyl value (<10 mg KOH/g) makes it an excellent choice for hydrophilic APIs and for lipophilic APIs that tend to depress the melting point of the suppository base. A thorough understanding and consideration of the hydroxyl value, in conjunction with other physicochemical properties, are essential for the successful development of stable and bioavailable suppository dosage forms. The standardized methods for its determination ensure consistent quality and performance of this widely used pharmaceutical excipient.

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